molecular formula C9H11N5 B13072303 1,4-dimethyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine

1,4-dimethyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine

Cat. No.: B13072303
M. Wt: 189.22 g/mol
InChI Key: JFBIKISIGVLLEW-UHFFFAOYSA-N
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Description

1,4-Dimethyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine is a pyrazole derivative featuring a pyridazine substituent at the 3-position and methyl groups at the 1- and 4-positions. Pyrazole scaffolds are widely explored in medicinal chemistry due to their versatility in hydrogen bonding, metabolic stability, and interactions with biological targets . The pyridazine ring introduces distinct electronic and steric properties compared to other nitrogen-containing heterocycles (e.g., pyridine or pyrimidine).

Properties

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

2,4-dimethyl-5-pyridazin-4-ylpyrazol-3-amine

InChI

InChI=1S/C9H11N5/c1-6-8(13-14(2)9(6)10)7-3-4-11-12-5-7/h3-5H,10H2,1-2H3

InChI Key

JFBIKISIGVLLEW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CN=NC=C2)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine typically involves the formation of the pyrazole ring followed by the introduction of the pyridazine moiety. Common synthetic routes may include:

    Cyclization Reactions: Starting from appropriate hydrazine and diketone precursors to form the pyrazole ring.

    Substitution Reactions: Introducing the pyridazine ring through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include:

    Catalytic Processes: Using catalysts to improve reaction efficiency.

    Continuous Flow Chemistry: Implementing continuous flow reactors for scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Reduction of functional groups within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential use in drug discovery and development, particularly for targeting specific biological pathways.

    Industry: Used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-dimethyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine would depend on its specific biological target. Generally, it may involve:

    Molecular Targets: Binding to enzymes, receptors, or other proteins.

    Pathways Involved: Modulating specific signaling pathways or metabolic processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 3-position substituent on the pyrazol-5-amine core significantly influences biological activity and physicochemical properties. Below is a comparative analysis of key analogues:

Compound Name 3-Position Substituent Biological Activity Synthetic Route Status/Notes
1,4-Dimethyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine Pyridazin-4-yl Not explicitly reported Undisclosed (discontinued product) Discontinued
3-(4-Bromophenyl)-1H-pyrazol-5-amine (MK52) 4-Bromophenyl Thrombin inhibition (Serine-trapping) Multi-step organic synthesis Research compound
3-(Thiophen-2-yl)-1H-pyrazol-5-amine (MK51) Thiophen-2-yl Thrombin inhibition (Serine-trapping) Multi-step organic synthesis Research compound
1-Methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-5-amine (2-Methylimidazol-1-yl)methyl Not reported Undisclosed Discontinued

Key Observations:

  • Electronic and Steric Effects: The pyridazin-4-yl group in the target compound introduces two adjacent nitrogen atoms, enhancing hydrogen-bonding capacity compared to phenyl or thiophenyl substituents. This may improve target binding but reduce solubility due to increased polarity .
  • Biological Activity: Compounds with aryl or heteroaryl groups (e.g., 4-bromophenyl or thiophen-2-yl) exhibit thrombin inhibitory activity via a serine-trapping mechanism, suggesting the target compound could similarly interact with protease targets if optimized .
  • Synthetic Accessibility: The discontinued status of the target compound may reflect challenges in scalability or regioselective functionalization of the pyridazine ring, whereas analogues like MK51/MK52 are synthesized via established multi-step routes .

Research Findings and Implications

Substituent-Driven Activity

  • Thrombin Inhibition: Analogues with electron-withdrawing groups (e.g., 4-bromophenyl) exhibit enhanced thrombin inhibition compared to electron-donating substituents, likely due to improved electrophilic trapping of serine residues .
  • Pyridazine vs.

Discontinuation and Development Hurdles

The discontinuation of this compound may stem from:

  • Synthetic Complexity: Pyridazine functionalization often requires harsh conditions or expensive catalysts, limiting scalability.
  • Stability Issues: Pyridazine rings are prone to hydrolysis under acidic or basic conditions, complicating formulation .

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